N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide
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Overview
Description
N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide is a synthetic compound that falls under the category of phenethylamines. It is structurally similar to known opioids and is often used as an analytical reference standard in forensic and toxicological research . This compound is regulated as a Schedule I substance in the United States, indicating its potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide typically involves multiple steps, starting from basic organic compounds. The process generally includes:
Formation of the Phenethylamine Core: This step involves the nitration of 2,5-dimethoxyphenethylamine to introduce the nitro group at the 4-position.
Piperidine Ring Formation: The phenethylamine derivative is then reacted with a piperidine derivative under controlled conditions to form the piperidin-4-yl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, resulting in a different set of derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield a variety of functionalized derivatives .
Scientific Research Applications
N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide is primarily used in scientific research, particularly in the fields of:
Forensic Chemistry: As an analytical reference standard for the identification of similar compounds in forensic samples.
Toxicology: To study the toxicological effects and metabolic pathways of phenethylamine derivatives.
Pharmacology: To investigate the pharmacological properties and potential therapeutic applications of phenethylamine derivatives.
Mechanism of Action
The mechanism of action of N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide is not fully understood. it is believed to interact with opioid receptors in the brain, similar to other phenethylamine derivatives. This interaction likely involves binding to the mu-opioid receptor, leading to analgesic and euphoric effects .
Comparison with Similar Compounds
Similar Compounds
N-(2C-B) Fentanyl (hydrochloride): Another phenethylamine derivative with similar structural features.
2’,5’-dimethoxy 4’-nitro Fentanyl: Shares the dimethoxy and nitro groups but differs in other structural aspects.
Uniqueness
N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its structural similarity to known opioids makes it a valuable compound for research in forensic and toxicological studies .
Properties
Molecular Formula |
C24H31N3O5 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[1-[2-(2,5-dimethoxy-4-nitrophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C24H31N3O5/c1-4-24(28)26(19-8-6-5-7-9-19)20-11-14-25(15-12-20)13-10-18-16-23(32-3)21(27(29)30)17-22(18)31-2/h5-9,16-17,20H,4,10-15H2,1-3H3 |
InChI Key |
SRAXTWKCHURJIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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